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3-(4-Chlorophenyl)glutaric-d4 Anhydride

Cat. No.: B563574
CAS No.: 1189700-43-3
M. Wt: 228.664
InChI Key: OCZRLOJECISNAO-RHQRLBAQSA-N
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Description

Significance of Stable Isotope Labeling in Organic Chemistry

Stable isotope labeling is a technique that involves the replacement of an atom in a molecule with one of its non-radioactive isotopes. chemicalbook.comchemicalbook.com This subtle modification allows researchers to track the fate of molecules through complex chemical and biological transformations without altering their fundamental chemical properties. numberanalytics.comias.ac.in Common stable isotopes employed in organic chemistry include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). numberanalytics.com The presence of these heavier isotopes can be detected using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnumberanalytics.com

Deuterium (²H or D), a stable isotope of hydrogen, serves as an excellent tracer in chemical reactions. numberanalytics.com Its mass is approximately double that of protium (B1232500) (¹H), the most common hydrogen isotope. This significant mass difference, the largest between any pair of stable isotopes, leads to a noticeable effect on the vibrational frequencies of chemical bonds. wikipedia.org Specifically, a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. libretexts.org

This property allows deuterium to be used as a "heavy" label to follow the journey of specific hydrogen atoms through a reaction sequence. numberanalytics.comias.ac.in By selectively replacing H with D at certain positions in a reactant molecule, chemists can elucidate reaction pathways and distinguish between proposed mechanisms. numberanalytics.comresearchgate.net For instance, observing the final position of the deuterium label in the product molecule can provide definitive evidence for or against a particular mechanistic step, such as a hydride shift or an elimination reaction. ias.ac.in

The difference in bond strength between C-H and C-D bonds gives rise to the kinetic isotope effect (KIE), a powerful tool for studying reaction mechanisms. wikipedia.orgfiveable.me The KIE is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow down the reaction. libretexts.orgfiveable.me The magnitude of this rate change (expressed as the ratio of the rate constants, kH/kD) provides valuable information about the transition state of the reaction. fiveable.melibretexts.org

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. libretexts.org For C-H bond cleavage, this effect is typically in the range of 6 to 10. wikipedia.org A smaller, or secondary, KIE can be observed even when the C-D bond is not broken, providing insights into changes in hybridization or steric environment at the labeled position during the reaction. wikipedia.org Consequently, KIE studies using deuterated compounds are instrumental in determining rate-limiting steps and elucidating the structures of transition states in complex organic reactions. fiveable.me

Overview of Glutaric Anhydride (B1165640) Chemistry

Glutaric anhydride is a cyclic dicarboxylic anhydride that serves as a versatile building block in organic synthesis. Its chemistry is characterized by the reactivity of the anhydride functional group, which is influenced by the properties of its six-membered ring.

Cyclic anhydrides are generally more reactive than their acyclic counterparts due to ring strain. However, the six-membered ring of glutaric anhydride is less strained than the five-membered rings of anhydrides like succinic anhydride. This results in a more controlled reactivity with nucleophiles. The primary reaction of glutaric anhydride is nucleophilic acyl substitution, where a nucleophile attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. reactory.app Common nucleophiles include alcohols, amines, and water, which lead to the formation of monoesters, monoamides, and glutaric acid, respectively. libretexts.org

The introduction of substituents onto the glutaric anhydride ring significantly expands its utility as a synthetic intermediate. researchgate.net Substituted glutaric anhydrides can be used to introduce a five-carbon chain with specific functionalities into a target molecule. For example, the reaction of substituted glutaric anhydrides with imines has been used to synthesize substituted piperidin-2-ones, which are important structural motifs in pharmacologically active compounds. researchgate.net The synthesis of substituted glutaric anhydrides can be achieved through various methods, including the dehydration of the corresponding substituted glutaric acids, often using a dehydrating agent like acetic anhydride. google.comorgsyn.org

Rationale for Deuteration of 3-(4-Chlorophenyl)glutaric Anhydride

The deuteration of 3-(4-Chlorophenyl)glutaric Anhydride is primarily driven by its application in analytical chemistry, specifically as an internal standard for the quantification of related compounds in biological matrices. This is particularly relevant in pharmacokinetic studies of the drug baclofen (B1667701). Baclofen is a muscle relaxant and antispastic agent that is structurally related to 3-(4-chlorophenyl)glutaric acid. chemicalbook.com

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration that is added to an unknown sample. It is used to correct for variations in sample processing and instrument response. An ideal internal standard is chemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Deuterated analogs of the analyte or a closely related compound are excellent internal standards because they have nearly identical chemical and physical properties (e.g., solubility, extraction recovery, and chromatographic retention time) to the non-deuterated analyte. However, due to the mass difference, they can be separately detected by the mass spectrometer. nih.gov Therefore, 3-(4-Chlorophenyl)glutaric-d4 Anhydride, and its corresponding diacid, serve as ideal internal standards for the accurate measurement of baclofen and its metabolites in plasma and cerebrospinal fluid. nih.gov The deuteration at four positions provides a significant mass shift, ensuring clear differentiation from the non-deuterated compounds.

Chemical Properties of 3-(4-Chlorophenyl)glutaric Acid and its Deuterated Anhydride

Property3-(4-Chlorophenyl)glutaric AcidThis compound
CAS Number 35271-74-0 biosynth.comNot available
Molecular Formula C₁₁H₁₁ClO₄ biosynth.comC₁₁H₅D₄ClO₃
Molecular Weight 242.66 g/mol biosynth.com~228.67 g/mol
Appearance White to Light Yellow Solid chemicalbook.comNot available
Solubility Soluble in dimethyl sulfoxide, slightly soluble in methanol. chemicalbook.comNot available

Specific Utility of Deuterium Labeling within the 4-Chlorophenyl Moiety

The compound this compound features deuterium atoms specifically on the 4-chlorophenyl ring. This targeted labeling is particularly useful for studying the metabolism and reaction mechanisms of molecules containing this structural motif. The 4-chlorophenyl group is a common feature in various chemical compounds, including the muscle relaxant baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid). nih.govwikipedia.org

The primary utility of placing deuterium on the aromatic ring stems from the kinetic isotope effect. musechem.com While the C-H bonds on an aromatic ring are generally stable, they can be sites of metabolic oxidation by enzymes such as cytochrome P450s. nih.gov Replacing these hydrogen atoms with deuterium strengthens the carbon-isotope bond, making it more resistant to enzymatic cleavage. mdpi.com This can have several important research applications:

Probing Metabolic Pathways: By slowing or preventing metabolism at the aromatic ring, researchers can better identify other sites of metabolic transformation within the molecule. It helps in delineating complex metabolic pathways and identifying all drug-related components in circulation. acs.org

Investigating Reaction Mechanisms: The presence of deuterium can create a primary or secondary kinetic isotope effect, providing evidence for whether a C-H bond on the ring is broken in the rate-limiting step of a reaction. wikipedia.orgnih.gov Even if the bond to the isotope is not broken (a secondary KIE), its presence can still influence the reaction rate, offering insights into the transition state of the reaction. wikipedia.org

Improving Metabolic Stability: In drug discovery research, deuteration of metabolically vulnerable sites is a strategy to enhance a drug candidate's metabolic stability. musechem.comprinceton.edu This can lead to an improved pharmacokinetic profile, such as a longer half-life. symeres.com For compounds containing a 4-chlorophenyl group, deuteration of the ring can mitigate potential metabolic pathways that might lead to inactive or undesired metabolites. mdpi.comprinceton.edu For example, the main metabolite of baclofen is formed through deamination, but understanding all potential metabolic routes is crucial. drugbank.com

The use of this compound as a starting material or internal standard allows researchers to leverage these isotopic effects to gain a deeper understanding of the biochemical properties of compounds bearing the 4-chlorophenyl moiety.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolar Mass ( g/mol )
This compound1189700-43-3C₁₁H₅D₄ClO₃229.69
3-(4-Chlorophenyl)glutaric Anhydride42899-63-8C₁₁H₉ClO₃224.64
3-(4-Chlorophenyl)glutaric Acid35271-74-0C₁₁H₁₁ClO₄242.66
Glutaric Anhydride108-55-4C₅H₆O₃114.10
Baclofen1134-47-0C₁₀H₁₂ClNO₂213.66

Data sourced from multiple chemical databases and supplier information. nih.govwikipedia.orgchemicalbook.combiosynth.compharmaffiliates.com

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClO3 B563574 3-(4-Chlorophenyl)glutaric-d4 Anhydride CAS No. 1189700-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRLOJECISNAO-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675754
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189700-43-3
Record name 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Chlorophenyl Glutaric D4 Anhydride

Precursor Synthesis Strategies for 3-(4-Chlorophenyl)glutaric Acid Derivatives

The foundational step in synthesizing the target anhydride (B1165640) is the construction of 3-(4-chlorophenyl)glutaric acid. This precursor is a derivative of glutaric acid, a five-carbon dicarboxylic acid, and its synthesis relies on established organic chemistry reactions that form carbon-carbon bonds.

The formation of the glutaric acid framework often employs condensation reactions, which join two or more molecules with the loss of a small molecule like water. The Michael reaction is a particularly useful method for synthesizing 1,5-dicarbonyl compounds, the structural core of glutaric acid. spcmc.ac.in This reaction involves the 1,4-addition of a stabilized carbanion (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). spcmc.ac.in For instance, the condensation of acrylonitrile with ethyl malonate, followed by hydrolysis, is a known route to glutaric acid. orgsyn.orgpnas.org

Another established method involves the ring-opening of γ-butyrolactone with potassium cyanide, followed by hydrolysis of the resulting cyano acid intermediate to form glutaric acid. orgsyn.orgchemrxiv.org To synthesize the specific 3-(4-chlorophenyl) substituted precursor, a common strategy would involve a Michael-type addition of a malonic ester derivative to a 4-chlorocinnamic acid ester, or a related Knoevenagel condensation followed by a Michael addition.

Reaction TypeReactantsProduct Type
Michael AdditionMichael Donor (e.g., malonate ester) + Michael Acceptor (e.g., α,β-unsaturated carbonyl)1,5-Dicarbonyl Compound
Knoevenagel CondensationAldehyde/Ketone + Active Methylene Compoundα,β-Unsaturated Product
Ring-Openingγ-Butyrolactone + Potassium CyanideCyano Acid Intermediate

Introducing chirality and controlling stereochemistry are critical when synthesizing precursors for pharmaceutical applications. For 3-substituted glutaric acids, the central carbon atom (C3) is a prochiral center. The synthesis of specific stereoisomers can be achieved through methods like enzymatic desymmetrization. biosynth.com For example, enzymes such as esterases or lipases can be used for the asymmetric hydrolysis of a diester derivative of 3-(4-chlorophenyl)glutaric acid, leading to an optically active monoester. This monoester can then be further processed to yield the desired chiral glutaric acid derivative. google.com Such biocatalytic approaches offer high enantioselectivity under mild reaction conditions.

Deuterium (B1214612) Labeling Strategies for the 4-Chlorophenyl Moiety

With the glutaric acid backbone synthesized, the next critical phase is the incorporation of deuterium into the 4-chlorophenyl ring. Isotope labeling with deuterium is a vital tool in drug discovery to study metabolic pathways and enhance pharmacokinetic properties by leveraging the kinetic isotope effect. nih.govrwth-aachen.denih.gov

The introduction of deuterium onto an aromatic ring can be accomplished through electrophilic aromatic substitution, where a deuterium cation (D+) replaces a hydrogen atom. youtube.com This is often achieved by treating the aromatic compound with a deuterated strong acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in the presence of D₂O. youtube.comnih.gov The reaction proceeds by protonation (or deuteration) of the ring to form a carbocation intermediate, which then loses a proton to restore aromaticity, resulting in a deuterium-for-hydrogen exchange. youtube.com Metal catalysts can also facilitate this exchange.

Achieving site-selectivity in deuteration is often necessary and can be challenging. osaka-u.ac.jp One innovative, metal-free approach utilizes photoexcitation. nih.govrwth-aachen.de By exciting the aromatic molecule with light, its basicity is enhanced, allowing for selective deuteration at positions that are typically inaccessible through conventional methods. nih.govrwth-aachen.de This technique can provide high deuterium incorporation with great precision. nih.gov Another strategy involves transition-metal catalysis, where directing groups on the substrate guide a metal catalyst to a specific C-H bond for activation and subsequent deuteration. acs.org For example, iridium-based catalysts are known to direct H/D exchange to the ortho positions of a directing group on an aromatic ring. acs.org

Hydrogen Isotope Exchange (HIE) reactions are among the most direct and atom-economical methods for introducing deuterium into a molecule. nih.govrwth-aachen.de These reactions directly swap C-H bonds for C-D bonds, often using D₂O as an inexpensive and readily available deuterium source. osaka-u.ac.jp The efficiency and selectivity of HIE can be controlled by various catalysts. While acid-catalyzed exchange is a common method for aromatic systems, transition metals like ruthenium, iridium, and palladium are also employed to facilitate the exchange under different conditions and with varying selectivity. osaka-u.ac.jpacs.org The choice of catalyst and reaction conditions is crucial for achieving high levels of deuterium incorporation at the desired positions on the chlorophenyl ring without causing unwanted side reactions.

TechniqueDeuterium SourceCatalyst/ConditionsSelectivity
Electrophilic Aromatic SubstitutionD₂SO₄, CF₃COOD, D₂OStrong AcidGoverned by ring electronics
Photoexcitation HIEDeuterated Solvents (e.g., HFIP-d1)UV Light (e.g., 300 nm)Targets positions based on excited-state basicity nih.gov
Directed Metal-Catalyzed HIED₂ GasIridium ComplexesOrtho to directing group acs.org
General HIED₂OVarious (Acids, Metals)Varies with catalyst osaka-u.ac.jp

Cyclization Chemistry to Form the Anhydride Ring

The formation of the five-membered anhydride ring in 3-(4-Chlorophenyl)glutaric-d4 Anhydride from its corresponding dicarboxylic acid is a crucial step in its synthesis. This intramolecular dehydration reaction can be achieved through various methodologies, ranging from classical thermal methods to modern catalytic systems.

General Anhydride Formation Methods from Diacids

The conversion of a dicarboxylic acid, such as 3-(4-chlorophenyl)glutaric-d4 acid, into a cyclic anhydride involves the removal of one molecule of water. Several established methods are available for this transformation, each with distinct advantages and limitations. jove.comyoutube.com

One of the most traditional approaches is thermal dehydration, which involves heating the dicarboxylic acid, often at high temperatures (e.g., up to 300°C), to drive off water and promote cyclization. youtube.com While straightforward, this method can be harsh and may not be suitable for thermally sensitive substrates. nih.gov

A more common and generally milder approach involves the use of chemical dehydrating agents. These reagents react with the carboxylic acid groups to facilitate the intramolecular acyl substitution reaction that forms the anhydride. Acetic anhydride is a frequently used reagent for this purpose. Other potent dehydrating agents include phosphorus pentoxide (P₄O₁₀), oxalyl chloride, and thionyl chloride. nih.govresearchgate.net However, many of these conventional methods can require harsh conditions, use toxic reagents, and may present difficulties in completely removing the dehydrating agent from the final product. researchgate.net

More recently, catalytic methods have been developed to provide higher yields and selectivity under milder conditions. researchgate.netacs.org One such system employs a catalyst generated in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate, such as di-tert-butyl dicarbonate (Boc₂O), which operates under mild conditions. researchgate.net Another efficient catalytic system for synthesizing cyclic anhydrides from dicarboxylic acids uses triphenylphosphine oxide (TPPO) in combination with oxalyl chloride. nih.gov These modern methods offer the advantage of proceeding under neutral and gentle conditions, which is particularly important for complex or sensitive substrates. nih.govacs.org An intramolecular electrochemical dehydration has also been reported as a method that avoids conventional dehydrating agents altogether. researchgate.netnih.gov

Table 1: Comparison of General Methods for Cyclic Anhydride Formation from Diacids
MethodReagents/ConditionsAdvantagesDisadvantages
Thermal DehydrationHigh heat (e.g., >250°C) google.comSimple, no additional reagents required.Harsh conditions, potential for decomposition, not suitable for all substrates. nih.gov
Chemical DehydrationAcetic Anhydride, P₄O₁₀, Oxalyl Chloride, Thionyl Chloride nih.govGenerally effective and widely used.Can be harsh, toxic reagents, purification challenges. researchgate.net
Catalytic (Lewis Acid)MgCl₂ / Dialkyl Dicarbonate (e.g., Boc₂O) researchgate.netMild, high yield and selectivity, sustainable. researchgate.netRequires catalyst and coupling agent.
Catalytic (TPPO)Triphenylphosphine Oxide (TPPO) / Oxalyl Chloride nih.govMild, neutral conditions, high efficiency. nih.govRequires catalyst system.
ElectrochemicalElectrolysis, no dehydrating reagent researchgate.netMild, avoids chemical waste from reagents. nih.govRequires specialized electrochemical setup.

Optimization for Deuterium Retention during Cyclization

A primary challenge in the synthesis of this compound is the retention of the deuterium atoms on the aromatic ring. Hydrogen-Deuterium (H/D) exchange can occur under certain conditions, compromising the isotopic purity of the final product. The C-D bond is stronger than the C-H bond, a phenomenon known as the kinetic isotope effect, which means it is broken more slowly in reactions where this bond cleavage is part of the rate-determining step. libretexts.org However, this does not prevent H/D exchange under unfavorable conditions.

Aromatic protons (and deuterons) can be exchanged in the presence of strong acids, which can protonate (or deuterate) the aromatic ring, leading to a loss of the isotopic label. youtube.com Similarly, base-catalyzed H/D exchange can occur if there are acidic protons elsewhere in the molecule, although this is less of a concern for the aromatic deuterons in this specific structure. libretexts.org

Therefore, to optimize for deuterium retention, cyclization methodologies must be chosen carefully:

Avoid Strong Acids and Bases: Methods that employ strong acids or generate acidic byproducts should be avoided. The use of neutral or near-neutral reaction conditions is paramount.

Mild Thermal Conditions: While thermal dehydration is an option, excessively high temperatures, especially in the presence of any trace protic impurities, could potentially facilitate H/D exchange. Lower temperatures are preferable.

Anhydrous Environment: The reaction must be conducted under strictly anhydrous conditions. The presence of water (H₂O) provides a source of protons that can exchange with the deuterium labels, particularly under catalytic conditions.

Preference for Mild Catalytic Methods: Modern catalytic methods, such as those using MgCl₂/Boc₂O or TPPO/(COCl)₂, are highly advantageous. nih.govresearchgate.net They operate under mild, neutral conditions, minimizing the risk of side reactions like H/D exchange. acs.org The electrochemical approach is also promising due to its mild nature. nih.gov

By selecting a synthetic route that operates under gentle, neutral, and anhydrous conditions, the risk of deuterium scrambling is significantly minimized, ensuring the isotopic integrity of the this compound product.

Purification and Isolation Techniques for Labeled Anhydrides

The purification of this compound requires techniques that not only separate the desired product from impurities but also preserve its chemical and isotopic integrity. As a cyclic anhydride, the compound is susceptible to hydrolysis, necessitating the use of anhydrous purification methods. libretexts.org The purification of isotopically labeled compounds follows the same principles as their unlabeled counterparts, but with the added imperative of preventing isotopic exchange during the process. nih.gov

Common purification techniques suitable for a solid organic compound like this compound include recrystallization, chromatography, and sublimation.

Recrystallization: This is a primary technique for purifying solid compounds. libretexts.org The process involves dissolving the crude anhydride in a minimal amount of a hot, anhydrous solvent in which it is highly soluble, while impurities are either insoluble or remain in solution upon cooling. youtube.com As the solution cools, the pure, deuterated anhydride crystallizes. The choice of solvent is critical; it must be inert towards the anhydride and easily removed. Suitable solvents might include anhydrous toluene, hexanes, or dichloromethane. The entire process must be protected from atmospheric moisture. savemyexams.com

Chromatography: Column chromatography is a versatile purification method. For anhydrides, normal-phase chromatography using an inert solid phase like silica gel and anhydrous organic solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) is appropriate. byjus.com It is crucial to use dry solvents and a properly dried stationary phase to prevent hydrolysis of the anhydride on the column. Reversed-phase liquid chromatography is generally unsuitable due to the use of aqueous mobile phases. nih.gov Supercritical fluid chromatography (SFC) has been noted as a viable alternative for analyzing anhydrides as it can operate without water or alcohol, thus preventing decomposition. shimadzu.com

Sublimation: This technique is applicable to solids that can transition directly from the solid to the gas phase upon heating under reduced pressure, and then re-solidify upon cooling. byjus.com If this compound has a suitable vapor pressure and is thermally stable, vacuum sublimation can be an excellent method for obtaining a very pure product, as it effectively separates the compound from non-volatile impurities. askiitians.com

The final isolation step after any of these procedures involves collecting the purified product (e.g., by vacuum filtration for recrystallization) and drying it thoroughly under vacuum to remove all traces of solvent. mnstate.edu

Table 2: Purification Techniques for this compound
TechniquePrincipleKey ConsiderationsPrimary Application
RecrystallizationDifferential solubility in a solvent at different temperatures. libretexts.orgMust use an anhydrous, inert solvent. Protect from atmospheric moisture. savemyexams.comPurification of bulk solid material from soluble or insoluble impurities.
Column ChromatographyDifferential adsorption onto a solid stationary phase. byjus.comRequires anhydrous solvents and stationary phase (e.g., dried silica gel). Avoid aqueous systems. shimadzu.comSeparation of compounds with different polarities.
SublimationPhase transition from solid to gas and back to solid under vacuum. edubull.comCompound must be thermally stable and have sufficient vapor pressure. askiitians.comSeparation from non-volatile impurities.

Mechanistic Investigations of Reactions Involving 3 4 Chlorophenyl Glutaric D4 Anhydride

Ring-Opening Reactions of the Deuterated Anhydride (B1165640)

The cleavage of the anhydride ring is a characteristic reaction of 3-(4-chlorophenyl)glutaric-d4 anhydride, proceeding through nucleophilic attack. The presence of deuterium (B1214612) atoms in the molecule allows for detailed mechanistic studies that would be more complex to perform with its non-deuterated counterpart.

Nucleophilic Attack Pathways and Regioselectivity

The ring-opening of this compound is initiated by the attack of a nucleophile on one of the two carbonyl carbons. youtube.com This attack leads to the formation of a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate results in the cleavage of a carbon-oxygen bond within the anhydride ring, yielding a carboxylate as a leaving group. youtube.com

The regioselectivity of the nucleophilic attack is a key aspect of this reaction. In an unsymmetrical anhydride like 3-(4-chlorophenyl)glutaric anhydride, the two carbonyl groups are electronically and sterically distinct. The 4-chlorophenyl group, being electron-withdrawing, can influence the electrophilicity of the adjacent carbonyl carbon. However, steric hindrance also plays a crucial role in determining which carbonyl group is more accessible to the incoming nucleophile. For many nucleophilic additions to substituted arynes, the regioselectivity is controlled by the relative ease of distorting the aryne into different transition states. nih.gov In the context of 3-(4-chlorophenyl)glutaric anhydride, the nucleophile will preferentially attack the carbonyl carbon that leads to the most stable transition state, balancing both electronic and steric factors.

General Base Catalysis in Anhydride Ring Opening

The hydrolysis of anhydrides can be significantly accelerated by general base catalysis. arcjournals.orgyoutube.com In this mechanism, a base removes a proton from the nucleophile (e.g., water) as it attacks the anhydride. This process increases the nucleophilicity of the attacking species, thereby increasing the reaction rate. Studies on the hydrolysis of propionic and butyric anhydride have shown that the rate constants for general base-catalyzed hydrolysis are significantly higher than for simple hydrolysis. arcjournals.org

For the hydrolysis of this compound, a general base (B:) would facilitate the attack of a water molecule. The base would abstract a proton from water, forming a more potent hydroxide-like nucleophile in the transition state, which then attacks one of the carbonyl carbons of the anhydride. This concerted mechanism avoids the formation of a high-energy hydroxide (B78521) ion in the bulk solution.

Influence of Deuterium on Reaction Rates and Selectivity

The substitution of hydrogen with deuterium at positions adjacent to the carbonyl groups in this compound can influence both the rate and selectivity of the ring-opening reaction. This is primarily due to the secondary kinetic isotope effect (SKIE). The C-D bond is stronger and has a lower zero-point energy than the C-H bond. libretexts.org

In the transition state of the nucleophilic attack, the hybridization of the carbonyl carbon changes from sp2 to sp3. youtube.com This change in geometry can be affected by the presence of deuterium. If the transition state is more sterically crowded than the reactant, a normal SKIE (kH/kD > 1) is often observed. Conversely, if the transition state is less crowded, an inverse SKIE (kH/kD < 1) may be seen. For the hydrolysis of acetic anhydride, the β-secondary isotope effect (kH/kD) was found to be approximately 0.95, indicating an inverse isotope effect. iaea.org The precise effect on regioselectivity would depend on how the deuterium substitution differentially affects the transition state energies for attack at the two non-equivalent carbonyl carbons.

Kinetic Isotope Effect (KIE) Studies using Deuterium Labeling

The use of deuterium labeling in this compound is instrumental in conducting kinetic isotope effect (KIE) studies. libretexts.orgnih.gov These studies provide valuable information about the rate-determining steps and the nature of the transition states in its reactions.

Elucidation of Rate-Determining Steps in Anhydride Transformations

A primary kinetic isotope effect (PKIE) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. In the case of anhydride reactions, if the cleavage of a C-D bond were part of the rate-limiting step, a significant PKIE would be expected. However, in nucleophilic acyl substitution reactions of anhydrides, the bonds to the deuterium atoms on the carbon backbone are typically not broken. youtube.com

Therefore, any observed KIE is likely to be a secondary kinetic isotope effect. The magnitude of the SKIE can help to elucidate whether the formation of the tetrahedral intermediate or its breakdown is the rate-determining step. For instance, a significant SKIE would suggest that the hybridization change from sp2 to sp3 at the carbonyl carbon is part of the rate-determining step.

Below is an illustrative data table showing hypothetical rate constants and secondary kinetic isotope effects for the hydrolysis of 3-(4-chlorophenyl)glutaric anhydride and its deuterated analog.

Disclaimer: The following data is illustrative and based on typical values for similar compounds. It has not been experimentally determined for this compound.

CompoundRate Constant (s⁻¹)Secondary KIE (kH/kD)
3-(4-Chlorophenyl)glutaric Anhydride1.05 x 10⁻³0.95
This compound1.11 x 10⁻³

Probing Transition State Structures through Deuterium Substitution

The magnitude of the SKIE provides clues about the structure of the transition state. nih.gov As mentioned, the change in hybridization from sp2 to sp3 upon forming the tetrahedral intermediate is sensitive to isotopic substitution at the α- or β-positions.

An inverse SKIE (kH/kD < 1), as illustrated in the table above, is often interpreted as evidence for a more sterically crowded transition state or an increase in the force constant for the C-D bending vibration in the transition state compared to the reactant. In the context of the ring-opening of this compound, an inverse SKIE would suggest that the transition state leading to the tetrahedral intermediate is more compact than the ground state anhydride. This information is crucial for building a detailed picture of the reaction pathway and for understanding how different factors, such as the solvent and the nature of the nucleophile, can influence the reaction mechanism.

The table below presents hypothetical activation parameters that could be derived from such kinetic studies, further illustrating how deuterium substitution can be used to probe transition state thermodynamics.

Disclaimer: The following data is illustrative and based on typical values for similar compounds. It has not been experimentally determined for this compound.

CompoundΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
3-(4-Chlorophenyl)glutaric Anhydride55.2-120
This compound54.8-122

Primary and Secondary Isotope Effects in Aromatic Reactions

Kinetic Isotope Effects (KIEs) are changes in reaction rates that occur upon isotopic substitution and are a fundamental tool for deducing reaction mechanisms. wikipedia.org A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step of a reaction. wikipedia.org In the context of this compound, the deuterium atoms are located on the glutaric anhydride ring, not the aromatic ring. Therefore, in a typical aromatic reaction, such as electrophilic substitution on the 4-chlorophenyl group, the C-D bonds are not broken.

Instead, one would expect to observe secondary kinetic isotope effects (SKIEs). wikipedia.org These effects arise when the isotopic substitution is at a position not directly involved in bond cleavage in the rate-determining step. libretexts.org SKIEs are generally smaller than primary KIEs but provide valuable information about changes in the transition state structure. wikipedia.org For example, a change in the hybridization state at the carbon atoms bearing the deuterium labels from sp³ to sp² during the reaction would lead to a normal secondary KIE (kH/kD > 1). Conversely, a change from sp² to sp³ typically results in an inverse isotope effect (kH/kD < 1). wikipedia.org The magnitude of the SKIE in reactions involving this compound can thus offer clues about the structure and steric environment of the transition state.

Studies on the hydrolysis of other cyclic anhydrides have utilized solvent and secondary deuterium isotope effects to interpret transition state models. tamu.eduiaea.org For instance, the β-secondary isotope effect (kH/kD) for the hydrolysis of acetic anhydride was found to be approximately 0.95, indicating a specific transition state structure. tamu.eduiaea.org

Stereochemical Outcomes and Enantioselectivity in Transformations

3-(4-Chlorophenyl)glutaric Anhydride is a prochiral molecule, meaning it can be converted into a chiral product. wikipedia.org A key strategy for achieving this is through asymmetric desymmetrization, a reaction that selectively transforms one of two identical functional groups within the prochiral substrate. wikipedia.org In this case, the nucleophilic opening of the anhydride ring can lead to the formation of a single enantiomer of a chiral mono-acid or mono-ester. This method is highly valuable for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. The deuteration in this compound does not change its prochiral nature but provides a label for mechanistic and analytical studies.

The success of asymmetric desymmetrization hinges on the use of chiral catalysts or reagents. wikipedia.org Chiral catalysts, such as modified cinchona alkaloids or bifunctional organocatalysts containing tertiary amine and urea (B33335) groups, are commonly employed to control the enantioselectivity of the anhydride ring-opening. rsc.orgnih.gov These catalysts operate by forming a transient, diastereomeric complex with the anhydride, which directs the incoming nucleophile to attack one of the two carbonyl groups preferentially over the other. This selective attack leads to the desired chiral product with high enantiomeric excess (ee).

The effectiveness of a catalyst can be highly dependent on its structure. For example, in the synthesis of 3-substituted isoindolinones, chiral tertiary-amine catalysts with a urea group showed significantly higher yields and enantioselectivities (up to 95% ee) compared to certain phase-transfer catalysts. rsc.orgnih.gov Similarly, studies on the synthesis of chiral sulfur-containing calix chemrxiv.orgarenes demonstrated that the catalyst's structure, including the specific amine moieties, had a significant effect on enantioselectivity. nih.gov

Table 1: Representative Enantioselectivity in Catalyzed Reactions This table presents illustrative data from related reactions to demonstrate the effect of catalysts on enantioselectivity.

Catalyst Type Model Reaction Enantiomeric Excess (ee) Reference
Cinchona Alkaloid-Derived Aldol-cyclization rearrangement 66-69% nih.gov
Chiral Tertiary-Amine with Urea Synthesis of 3-substituted isoindolinones up to 95% rsc.org

Mechanistic Insights from Reaction Monitoring

Real-time analysis of chemical reactions as they occur provides invaluable mechanistic data. In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for this purpose because they are non-invasive. chemrxiv.orgnih.govchemrxiv.org These methods allow researchers to monitor the concentrations of reactants, intermediates, and products over time without disturbing the reaction. researchgate.net

For a deuterated compound like this compound, ²H (deuterium) NMR spectroscopy would be an especially powerful tool. It allows for direct tracking of the deuterated parts of the molecule, offering a clear window into the reaction's progress. researchgate.net The use of benchtop NMR systems, sometimes coupled with stopped-flow technology, has made real-time quantitative monitoring more accessible for a variety of reactions. rsc.org IR spectroscopy is also highly effective for monitoring anhydride reactions due to the distinct and strong absorbance of the two carbonyl groups, which shift predictably upon conversion to the product. chemrxiv.orgspectroscopyonline.com

Some reaction intermediates are too short-lived to be observed directly by standard spectroscopic techniques. In such cases, trapping experiments can provide compelling evidence for their existence. csbsju.edu This method involves introducing a "trapping agent" into the reaction mixture, which is a compound designed to react quickly and irreversibly with the transient intermediate to form a stable, characterizable adduct. csbsju.edu

For reactions involving this compound, if a highly reactive intermediate is proposed, a suitable trapping agent could be added. The subsequent isolation and analysis of the trapped product, which would retain the deuterium label, would confirm the structure of the intermediate. This technique has been used to confirm the existence of species like highly reactive zirconium imides and the elusive cyclobutadiene. csbsju.edu

Advanced Spectroscopic and Analytical Characterization

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) in Synthesis Monitoring and Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the synthesis and assessing the final purity of 3-(4-Chlorophenyl)glutaric Anhydride (B1165640) and its precursors. Due to the anhydride's reactivity, analysis is often performed on its more stable hydrolysis product, 3-(4-chlorophenyl)glutaric acid.

In a documented synthesis of the non-deuterated 3-(4-chlorophenyl)glutaric acid, HPLC was instrumental in determining the purity at different stages of production. The initial crude product showed a purity of 96.1% by HPLC. chemicalbook.com Following a purification step involving recrystallization from methyl isobutyl ketone, the final product's purity was significantly enhanced, reaching 99.9% with the largest single impurity recorded at only 0.02%. chemicalbook.com This demonstrates the power of HPLC in quantifying product purity and the effectiveness of purification protocols.

While specific HPLC parameters for the deuterated anhydride are not publicly detailed, a representative method for the parent compound, glutaric anhydride, provides insight into potential starting conditions for method development. A reverse-phase HPLC method can effectively separate such compounds. Anhydrides are often analyzed using a mobile phase that facilitates their hydrolysis to the corresponding dicarboxylic acid on-column or prior to injection, ensuring sharp, reproducible peaks.

Table 1: Representative HPLC Purity Analysis Data

Sample StagePurity (by HPLC)Maximum Single Impurity
Crude Product96.1%Not Specified
Purified Product99.9%0.02%

Data from the synthesis of the non-deuterated analogue, 3-(4-chlorophenyl)glutaric acid. chemicalbook.com

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Checks

Thin Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of chemical reactions and performing preliminary purity checks during the synthesis of 3-(4-Chlorophenyl)glutaric-d4 Anhydride. Its simplicity and speed make it ideal for in-process control.

For the synthesis of the related 3-(4-chlorophenyl)glutaric acid, a mobile phase consisting of ethyl acetate (B1210297) and petroleum ether in a 2:3 ratio has been utilized as a developing agent to monitor the reaction endpoint. echemi.com In this system, the starting materials, intermediates, and the final product will have different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progression.

Visualization of the spots on the TLC plate is crucial as compounds like glutaric acid derivatives are often not colored. Since these molecules contain a carboxylic acid group, a bromocresol green solution can be used as a staining agent. This pH indicator will reveal the acidic compound as yellow spots against a green or blue background. Alternatively, for compounds with a chromophore, such as the chlorophenyl group, visualization can be achieved under UV light (typically at 254 nm), where the compound will appear as a dark spot on a fluorescent background. For more general visualization, potassium permanganate (B83412) or phosphomolybdic acid stains can be employed, which react with a wide range of organic compounds.

Table 2: Example TLC System for Reaction Monitoring

ComponentDescription
Stationary PhaseSilica gel plate
Mobile PhaseEthyl Acetate / Petroleum Ether (2:3, v/v) echemi.com
VisualizationUV light (254 nm), Bromocresol Green, Potassium Permanganate

X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight into the expected molecular conformation and intermolecular interactions.

A relevant example is the X-ray crystal structure determination of 4-[(4-Chlorophenyl)carbamoyl]butanoic acid, a derivative of glutaric acid. mdpi.com The study revealed that the molecule adopts an extended, all-trans configuration in its backbone. mdpi.com However, the terminal carboxylic acid and the 4-chlorophenyl ring are twisted out of the main plane, with specific torsion angles of 13.9(5)° and 47.1(4)°, respectively. mdpi.com This twisting is a key conformational feature.

Table 3: Crystallographic Data for the Related Compound 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)24.2349(19)
b (Å)4.8027(5)
c (Å)9.7993(7)
β (°)96.863(7)
Volume (ų)1132.40(17)
Z4

This data for a related molecule underscores the type of precise structural information that X-ray crystallography can provide, which is invaluable for understanding the solid-state properties and conformational preferences of molecules like this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with accuracy for studying the electronic structure of molecules. nih.gov DFT methods are widely used to predict molecular properties, including optimized geometries, vibrational frequencies, and reaction energies. nih.govnih.gov Functionals like B3LYP, combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed for calculations on organic molecules, providing reliable results for geometry, vibrational frequencies, and reaction energetics. nih.govnih.govresearchgate.net

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of 3-(4-Chlorophenyl)glutaric-d4 Anhydride (B1165640). nih.gov This process finds the minimum energy conformation on the potential energy surface. For a cyclic system like a glutaric anhydride ring, conformational analysis is crucial to identify the most stable conformers, such as chair, boat, or skew-boat forms. chemrxiv.org The presence of a bulky 4-chlorophenyl substituent at the 3-position significantly influences the ring's preferred conformation.

DFT calculations can predict key structural parameters. For the glutaric anhydride ring, the puckering of the ring and the orientation of the 4-chlorophenyl group (axial vs. equatorial) are of primary interest. The final optimized geometry would represent a balance between steric hindrance from the substituent and the intrinsic conformational preferences of the dihydropyran-2,6-dione ring system.

Below is an illustrative table of predicted geometric parameters for the lowest energy conformer of 3-(4-Chlorophenyl)glutaric Anhydride, which would be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory).

Table 1: Predicted Geometrical Parameters from DFT Calculations
ParameterPredicted Value
C=O Bond Length (Å)~1.20
C-O (in ring) Bond Length (Å)~1.38
C-C (in ring) Bond Length (Å)~1.53
C-Cl Bond Length (Å)~1.75
O=C-C Bond Angle (°)~122
C-O-C Bond Angle (°)~120
Dihedral Angle (Ring Puckering) (°)Varies based on conformer (e.g., chair/boat)

DFT is a powerful tool for mapping out the entire energy profile of a chemical reaction, including the reactants, products, intermediates, and, crucially, the transition states (TS). nih.gov Locating the transition state, which is a first-order saddle point on the potential energy surface, is key to understanding the reaction mechanism and calculating the activation energy. youtube.commdpi.com Methods such as the Synchronous Transit-Guided Quasi-Newton (STQN) methods (QST2 and QST3) are employed to find an approximate TS structure, which is then fully optimized. github.io

Once a transition state is located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), Intrinsic Reaction Coordinate (IRC) calculations can be performed. nih.govgithub.io IRC calculations verify that the identified transition state correctly connects the desired reactants and products on the reaction pathway. nih.govgithub.io

Table 2: Illustrative Reaction Energetics for Anhydride Hydrolysis
Thermodynamic ParameterCalculated Value (kcal/mol)
Activation Energy (ΔG‡)+15 to +25
Reaction Free Energy (ΔGrxn)-5 to -15 (for hydrolysis)

Computational methods can predict how isotopic substitution affects the spectroscopic properties of a molecule. The deuterium (B1214612) atoms in the phenyl ring of 3-(4-Chlorophenyl)glutaric-d4 Anhydride will lead to distinct changes in its NMR and IR spectra compared to its non-deuterated counterpart.

NMR Spectroscopy: In ¹H NMR, the signals corresponding to the aromatic protons that have been replaced by deuterium will be absent. Furthermore, the multiplicity of signals for any remaining neighboring protons will change; for example, a doublet might collapse into a singlet. acs.org

IR Spectroscopy: The vibrational frequencies of bonds involving deuterium are lower than those involving protium (B1232500) due to the increased mass. The C-D stretching vibrations on the aromatic ring would appear at a significantly lower wavenumber (typically around 2200-2300 cm⁻¹) compared to the C-H stretches (around 3000-3100 cm⁻¹).

DFT calculations can also predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. The C-D bond is stronger and breaks more slowly than a C-H bond. youtube.com However, in many electrophilic aromatic substitution reactions, the cleavage of the C-H (or C-D) bond is not the rate-determining step, resulting in a negligible KIE. acs.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Catalytic Systems

When studying reactions in complex environments, such as in an enzyme active site, QM/MM methods are the state-of-the-art. nih.govyoutube.com These hybrid methods partition the system into two regions: a small, electronically significant part (the QM region) where bond-making and bond-breaking occur, and the larger surrounding environment (the MM region), such as the protein and solvent. nih.gov The QM region is treated with a high-level quantum mechanical method (like DFT), while the MM region is described by a classical molecular mechanics force field. nih.govyoutube.com

For this compound, QM/MM simulations would be ideal for studying its interaction with a biological target, for example, its hydrolysis catalyzed by an enzyme. The anhydride and key amino acid residues in the active site would constitute the QM region. nih.govresearchgate.net This approach allows for the modeling of enzymatic reaction mechanisms, the calculation of accurate free energy barriers in a biological context, and the elucidation of the roles of specific active site residues in catalysis. nih.govacs.org The simulations can reveal how the enzyme stabilizes the transition state of the hydrolysis reaction, providing a level of detail unattainable by QM or MM methods alone. youtube.com

Investigation of Aromatic Substitution Patterns and Deuterium Influence

The presence of four deuterium atoms on the phenyl ring indicates that the molecule was synthesized via a deuterium labeling process, most likely an electrophilic aromatic substitution (EAS). youtube.com This reaction typically involves treating the aromatic compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in D₂O. youtube.com The pi electrons of the aromatic ring attack the electrophile (D⁺), forming a resonance-stabilized carbocation intermediate (a sigma complex). aklectures.com Subsequent loss of a proton (H⁺) from the same carbon restores aromaticity, resulting in a deuterated ring. aklectures.com

The substitution pattern is governed by the directing effects of the substituents already on the ring. In this case, the chlorine atom is an ortho-, para-directing yet deactivating group, while the glutaric anhydride moiety is a meta-directing, deactivating group. The final deuteration pattern on the phenyl ring is a result of the interplay between these electronic effects and steric hindrance. Computational analysis of the electron density on the aromatic ring can predict the most likely positions for electrophilic attack. youtube.com Regions with higher electron density (more negative charge) are more susceptible to attack by D⁺. youtube.com

Solvation Models and Their Impact on Reaction Pathways and Selectivity

The solvent environment can dramatically influence reaction rates and selectivity. researchgate.netacs.org Computational chemistry accounts for these effects using various solvation models. Implicit (or continuum) solvation models, such as the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with specific dielectric properties. researchgate.net Explicit models involve including a number of individual solvent molecules in the calculation.

For reactions involving this compound, the choice of solvent can alter the stability of the reactants, transition states, and products. acs.org For instance, polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions like hydrolysis. mdpi.com In contrast, non-polar solvents might favor other pathways. teledos.gr Computational screening of various solvents can help predict the optimal conditions for a desired reaction outcome, guiding experimental work by forecasting how solvent choice will impact reaction kinetics and product distribution. researchgate.net

In silico Design and Screening of Chiral Catalysts for Desymmetrization Reactions

The use of computational chemistry and theoretical studies has become an invaluable tool in understanding and predicting the outcomes of asymmetric reactions, including the desymmetrization of prochiral compounds like this compound. While specific in silico studies focusing exclusively on the deuterated isotopologue are not extensively documented in publicly available literature, the computational methodologies applied to analogous cyclic meso-anhydrides provide a robust framework for such investigations. These theoretical approaches allow for the elucidation of reaction mechanisms and the rational design of chiral catalysts to achieve high enantioselectivity.

Detailed research in this area often employs quantum mechanics, particularly Density Functional Theory (DFT), to model the interactions between the anhydride substrate and a chiral catalyst during the desymmetrization reaction. nih.gov Such studies are crucial for distinguishing between different potential reaction pathways and for identifying the key factors that control the stereochemical outcome.

For instance, a theoretical investigation into the alcoholysis of a generic cyclic meso-anhydride catalyzed by a chiral β-amino alcohol can shed light on the likely mechanisms at play in the desymmetrization of this compound. Two primary catalytic cycles are typically considered: a nucleophilic pathway and a general base-catalyzed pathway. nih.gov

In a hypothetical nucleophilic catalysis scenario, the chiral amine of the catalyst would directly attack one of the enantiotopic carbonyl groups of the anhydride. This would lead to the formation of a covalent intermediate, which is then subjected to alcoholysis to release the product and regenerate the catalyst.

Conversely, in a general base catalysis mechanism, the catalyst would facilitate the reaction by activating the nucleophile (the alcohol). The amine functionality of the catalyst would deprotonate the alcohol, increasing its nucleophilicity, while another part of the catalyst, such as a hydroxyl group, could stabilize the transition state through hydrogen bonding with the anhydride's oxyanion. nih.gov

Computational studies have shown that for the alcoholysis of cyclic meso-anhydrides catalyzed by β-amino alcohols, the general base-catalyzed mechanism is often significantly lower in energy than the nucleophilic pathway. nih.gov The transition states for the general base pathway are found to be more stable, suggesting this is the more likely route for the reaction. nih.gov This understanding is critical for the rational design of new catalysts, as it directs efforts towards optimizing the features that promote a general base mechanism, such as the acidity of the hydrogen-bond donor and the basicity of the amine.

The insights gained from these theoretical models can be summarized in data tables that compare the energetic profiles of the different proposed mechanisms. While the following tables are illustrative for a generic system, they represent the type of data that would be generated in a specific computational study of this compound.

Table 1: Calculated Relative Free Energies for Proposed Reaction Pathways

Reaction PathwayIntermediateTransition StateRelative Free Energy (kJ/mol)
Nucleophilic Catalysis Catalyst-Anhydride AdductNucleophilic Attack TSHigh
General Base Catalysis (Stepwise) H-bonded ComplexProton Transfer TSLow
Tetrahedral IntermediateRing Opening TSModerate
General Base Catalysis (Concerted) H-bonded ComplexConcerted Attack TSLow

This table illustrates how computational chemistry can be used to compare the energetic favorability of different reaction mechanisms. In many studied cases of anhydride desymmetrization, the general base pathway presents a lower energy barrier. nih.gov

Table 2: Predicted Enantiomeric Excess for Different Catalyst Designs

Catalyst MoietyKey FeaturePredicted enantiomeric excess (e.e.) (%)
Catalyst A Bulky Substituent near Chiral Center92
Catalyst B Increased H-bond Donor Acidity95
Catalyst C Constrained Conformation88
Catalyst D Modified Amine Basicity90

This hypothetical table demonstrates how in silico screening can guide catalyst selection. By systematically modifying the catalyst structure in the computational model, researchers can predict which structural features are most likely to lead to higher enantioselectivity in the desymmetrization of a substrate like this compound.

Ultimately, the application of these computational tools allows for a more efficient and targeted approach to catalyst development. By providing a detailed picture of the reaction at a molecular level, in silico methods can significantly reduce the amount of empirical screening required, accelerating the discovery of highly effective catalysts for the synthesis of valuable chiral building blocks.

Applications in Advanced Organic Synthesis and Tracer Studies

Role as a Chiral Building Block in Enantioselective Synthesis

In the field of enantioselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule, 3-(4-Chlorophenyl)glutaric Anhydride (B1165640) serves as a key starting material. Its prochiral nature allows for the strategic introduction of chirality, leading to the formation of optically pure compounds.

Precursor for Optically Pure 3-(4-Chlorophenyl)glutaric Acid Derivatives

3-(4-Chlorophenyl)glutaric Anhydride is a direct precursor to 3-(4-chlorophenyl)glutaric acid, a crucial intermediate in the synthesis of various pharmaceutical agents. nbinno.comchim.it The anhydride can be readily converted to the diacid, which can then undergo chiral resolution to separate its enantiomers. chim.it A significant application is in the synthesis of the muscle relaxant baclofen (B1667701). nih.gov The synthesis of baclofen often involves the creation of 3-(4-chlorophenyl)glutaric acid from the corresponding anhydride, followed by resolution of the enantiomers to isolate the desired stereoisomer for further conversion. chim.it

Utilization in the Construction of Complex Molecular Scaffolds

The glutaric acid framework, derived from 3-(4-Chlorophenyl)glutaric Anhydride, is a versatile scaffold in the construction of more complex molecules. nbinno.com Beyond its role in the synthesis of baclofen, this framework can be modified and elaborated upon to create a variety of molecular architectures. For instance, 3-(4-chlorophenyl)glutaric acid has been identified as a subunit for lanthanide complexes and acts as a desymmetrization reagent. biosynth.com The ability to introduce chirality early in a synthetic sequence using this building block is advantageous for the efficient construction of complex, stereochemically defined target molecules. nih.gov

Tracer Studies in Chemical Reactions and Reaction Networks

The deuterated form of the compound, 3-(4-Chlorophenyl)glutaric-d4 Anhydride, is particularly useful in tracer studies. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), chemists can track the movement and transformation of the molecule through a reaction sequence without significantly altering its chemical reactivity. researchgate.net

Monitoring Reaction Progress and Atom Fate in Complex Chemical Systems

Isotopic labeling with deuterium allows researchers to follow the fate of atoms throughout a chemical reaction. researchgate.net By using analytical techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the presence and position of the deuterium atoms in the products and intermediates can be determined. This provides a clear picture of bond-forming and bond-breaking events. While specific studies on this compound are not widely published, the principles of using deuterated compounds to monitor reaction progress are well-established. For example, in a multi-step synthesis, the incorporation of the deuterated anhydride would allow for the tracking of the glutaric acid backbone, ensuring it remains intact and is transformed as expected.

Elucidation of Intricate Reaction Pathways and Intermediates

Deuterium labeling is a powerful technique for elucidating complex reaction mechanisms. The kinetic isotope effect (KIE), a change in the rate of a reaction when a hydrogen atom is replaced by deuterium, can provide evidence for the rate-determining step of a reaction. If a carbon-hydrogen bond is broken in the rate-limiting step, the reaction will proceed more slowly with the deuterated compound. By studying the KIE with this compound, chemists could gain insights into the mechanisms of reactions involving this molecule, such as the intricate steps in the synthesis of its derivatives.

Quantitative Analysis in Chemical Processes and Transformations

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis, particularly in conjunction with mass spectrometry. nih.gov

This compound, as a labeled analogue of 3-(4-Chlorophenyl)glutaric Anhydride, is an ideal internal standard for quantitative mass spectrometry applications. labshake.com In a typical workflow, a known amount of the deuterated standard is added to a sample containing the non-deuterated analyte. The two compounds behave nearly identically during sample preparation and chromatographic separation, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.

A pertinent example is the quantitative analysis of baclofen and its metabolites in biological fluids like plasma and cerebrospinal fluid. In such studies, a deuterated version of baclofen, baclofen-d4, is commonly used as an internal standard to ensure accurate and precise measurements. nih.govchildrensmercy.org Given that 3-(4-Chlorophenyl)glutaric Anhydride is a precursor to baclofen, its deuterated form, this compound, would be an excellent internal standard for quantifying the anhydride or its direct derivatives in various samples. labshake.com This approach allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly reliable quantitative data.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )Primary Application
This compoundC11H5D4ClO3228.67Tracer studies, Internal standard
3-(4-Chlorophenyl)glutaric AnhydrideC11H9ClO3224.64Chiral building block
3-(4-Chlorophenyl)glutaric AcidC11H11ClO4242.66Pharmaceutical intermediate
BaclofenC10H12ClNO2213.66Muscle relaxant
Baclofen-d4C10H8D4ClNO2217.68Internal standard

Deuterium Labeling for Non-Pharmacological Environmental Fate Studies of Glutaric Anhydride Derivatives

The use of stable isotope labeling, particularly with deuterium (²H), is a powerful and increasingly essential technique in the environmental risk assessment of chemical compounds. Hydrogen isotope labeling allows for the creation of a tracer molecule with nearly identical chemical and physical properties to the parent compound but with a distinct mass signature. scispace.com This enables precise tracking and quantification, even at very low concentrations, without the need for radioactive materials. scispace.com

This compound is the deuterium-labeled analogue of 3-(4-Chlorophenyl)glutaric Anhydride. labshake.com In the context of environmental science, compounds like this compound serve as ideal internal standards or tracers. They are used to study the environmental persistence, transport, and transformation of related non-labeled glutaric anhydride derivatives that may enter ecosystems. The stability of the carbon-deuterium (C-D) bond is critical for these studies, and labeled compounds are rigorously tested for stability against abiotic cleavage in relevant environmental matrices like water and soil. chemrxiv.org

The primary advantage of deuterium isotope probing (DIP) is its ability to simplify complex analyses of chemical persistence. chemrxiv.org It allows researchers to distinguish the target compound from a complex environmental background and from its transformation products, providing clear data on degradation pathways and rates. scispace.comchemrxiv.org

Abiotic systems are non-living components of the environment, such as water, soil minerals, and sediments, where chemical transformations occur without microbial intervention. clu-in.orgnih.gov Key abiotic processes that contribute to the degradation of chemical compounds include hydrolysis (reaction with water) and photolysis (breakdown by light). nih.gov For chlorinated organic compounds, interactions with naturally occurring minerals, such as iron sulfides and oxides, can also lead to abiotic reductive dechlorination. researchgate.netnavy.mil

The use of this compound allows for precise monitoring of the fate of the corresponding non-labeled glutaric anhydride derivative under simulated environmental conditions. In a typical study, the non-labeled compound is introduced into a controlled abiotic system (e.g., sterile aqueous solutions of varying pH, or soil slurries). A known quantity of the deuterium-labeled standard is added to each sample before analysis. This standard accounts for any loss of the target analyte during sample extraction and processing, enabling highly accurate quantification of the parent compound's persistence over time.

Research findings from such studies can be presented to show the rate of disappearance of the parent compound and the emergence of transformation products. For example, the persistence of a hypothetical "Compound X," a 3-(4-Chlorophenyl)glutaric acid derivative, can be tracked under different abiotic conditions.

Table 1: Abiotic Degradation of "Compound X" in Aqueous Solution (pH 7, 25°C)

Time (Days)Parent Compound Remaining (%)Primary Transformation Product (%)
0100.00.0
785.214.8
1471.528.5
3050.149.9
6025.874.2
9012.987.1

This data illustrates the hydrolytic degradation of the parent compound. By analyzing the samples using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterium-labeled internal standard ensures that the measurements are accurate, allowing for the reliable calculation of environmental half-life (the time it takes for 50% of the compound to degrade).

Further studies can evaluate persistence in different environmental compartments, such as soil, where both abiotic and biotic processes occur. Deuterium labeling helps differentiate between hazardous xenobiotic residues and harmless biogenic substances, a significant challenge in soil persistence studies. chemrxiv.org

Table 2: Persistence of "Compound X" in Different Abiotic Systems after 90 Days

System ConditionParent Compound Remaining (%)Notes
Sterile Water (pH 5)21.4Enhanced hydrolysis under acidic conditions.
Sterile Water (pH 7)12.9Baseline hydrolysis rate.
Sterile Water (pH 9)5.3Accelerated hydrolysis under alkaline conditions.
Sterile Soil Slurry35.7Adsorption to soil particles reduces bioavailability for degradation.
Water with Photolysis8.1UV light accelerates the breakdown of the compound.

By employing this compound as a tracer, researchers can build a comprehensive model of how the corresponding glutaric anhydride derivative behaves in the environment. This data is crucial for regulatory agencies to assess the potential long-term impact and persistence of such chemical compounds. chemrxiv.org

Future Research Directions

Development of Novel and Sustainable Deuteration Methodologies for Aromatic Systems

The synthesis of compounds like 3-(4-Chlorophenyl)glutaric-d4 Anhydride (B1165640) relies on effective deuteration techniques. While methods exist, there is a continuous need for more efficient, selective, and sustainable approaches for introducing deuterium (B1214612) into aromatic systems.

Future research will likely focus on:

Advanced Catalytic Systems: There is growing interest in developing cost-effective alternatives to precious metal catalysts like iridium. nih.gov Novel ruthenium-catalyzed C-H activation methodologies are showing promise. nih.gov These systems can utilize transient directing groups, formed in situ with amine additives, to achieve selective deuteration of aromatic compounds using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.gov

Flow Synthesis and Microwave Technology: Conventional batch-type synthesis of deuterated aromatic compounds often suffers from limitations in production scale and long processing times. tn-sanso.co.jp New methods using flow-type microwave reactors have demonstrated higher reaction efficiency and throughput. tn-sanso.co.jp This approach allows for a continuous process from raw material preparation to purification, significantly reducing time and potentially the amount of expensive D₂O required. tn-sanso.co.jp

Direct H/D Exchange Methods: Post-synthesis hydrogen-deuterium (H/D) exchange is a common strategy. google.com Research into optimizing these methods continues, focusing on catalysts like cationic Rh(III) which can facilitate the ortho-deuteration of acidic aromatic compounds in D₂O with low catalyst loadings. acs.org Another approach involves using transition metal catalysts dissolved or dispersed in deuterium oxide, which upon heating under pressure, can form the deuterated aromatic compound. google.com

Table 1: Comparison of Deuteration Methodologies
MethodologyDeuterium SourceKey FeaturesPotential Advantages
Ruthenium-CatalysisD₂OUses transient directing groups for selective C-H activation. nih.govCost-efficient alternative to iridium catalysts; good functional group tolerance. nih.gov
Flow Synthesis with MicrowavesD₂OContinuous process with microwave heating. tn-sanso.co.jpHigher throughput, reduced process time, efficient use of D₂O. tn-sanso.co.jp
Cationic Rh(III) CatalysisD₂OLow catalyst loadings for ortho-deuteration of acidic arenes. acs.orgCost-effective for large-scale synthesis compared to methods requiring D₂ gas. acs.org

Exploration of New Catalytic Systems for Asymmetric Transformations Involving Deuterated Anhydrides

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is vital in fields like pharmaceuticals. youtube.com The desymmetrization of meso-anhydrides, such as a deuterated glutaric anhydride derivative, is a powerful strategy for creating chiral molecules.

Future directions in this area include:

Novel Organocatalysts: Research into new catalysts, such as sulfamide-substituted Cinchona alkaloid-based catalysts, has led to unprecedented organocatalytic processes for the asymmetric addition of nucleophiles like azides to meso-anhydrides. nih.gov This allows for the conversion of readily available glutaric anhydrides into valuable enantioenriched building blocks like γ-amino acids or γ-lactams. nih.gov

Catalyst-Controlled Stereoselectivity: The development of chiral catalysts, including enzymes, metal complexes, and organocatalysts, allows for the precise creation of molecules with a specific "handedness". youtube.com For deuterated substrates, this means future catalysts could be designed to specifically recognize the isotopic label, leading to new stereoselective transformations. Combining H/D exchange with asymmetric catalysis is a promising strategy for building deuterium-containing stereogenic centers. nih.gov

Dual-Catalysis Systems: Innovations such as dual-catalysis, where two distinct catalytic systems operate in concert, are improving the efficiency and enantioselectivity of reactions. youtube.com Applying these systems to deuterated anhydrides could unlock new synthetic pathways and provide access to complex chiral deuterated molecules.

Advanced Computational Modeling for Complex Reaction Systems and Isotope Effects

Computational chemistry has become an indispensable tool for understanding reaction mechanisms. numberanalytics.com For reactions involving deuterated compounds, computational modeling is essential for interpreting kinetic isotope effects (KIEs).

Key areas for future research are:

Accurate KIE Calculations: The kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides deep insight into the rate-determining step of a reaction. princeton.edunih.gov Advanced computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to model potential energy surfaces and calculate KIEs with high accuracy. numberanalytics.comacs.org Future work will involve refining these models to better match experimental values and distinguish between competing transition states. princeton.eduacs.org

Modeling Complex Systems: Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are being developed to model complex reaction systems. numberanalytics.com These approaches are critical for studying reactions in intricate environments, such as within an enzyme's active site. acs.org

Semiclassical and Quantum Theories: For reactions where quantum tunneling is significant, methods based on semiclassical instanton (SCI) theory are employed. nih.gov This approach accounts for delocalization, tunneling, and zero-point energy effects, providing a more accurate picture of the reaction dynamics than classical transition-state theory. nih.gov Continued development of these theories will enhance the predictive power of computational models for reactions involving hydrogen and deuterium transfer.

Table 2: Computational Methods for Isotope Effect Studies
Computational MethodPrimary ApplicationInformation Gained
Density Functional Theory (DFT)Calculating KIEs by modeling reactants, transition states, and products. numberanalytics.comElucidation of reaction pathways and rate-determining steps. numberanalytics.comacs.org
QM/MM MethodsModeling complex systems, such as enzymatic reactions. numberanalytics.comUnderstanding molecular interactions in intricate environments. acs.org
Semiclassical Instanton (SCI) TheoryComputing reaction rates where quantum tunneling is a factor. nih.govAccurate rate constants that include quantum effects like tunneling and zero-point energy. nih.gov

Integration of 3-(4-Chlorophenyl)glutaric-d4 Anhydride in Novel Synthetic Strategies for Labeled Compounds

Isotopically labeled compounds are powerful tools in various scientific disciplines. clearsynth.com this compound can serve as a versatile building block in the synthesis of more complex labeled molecules.

Future research will focus on:

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal as internal standards for mass spectrometry, enhancing the accuracy and reliability of quantitative analysis. thalesnano.comresolvemass.ca The subject compound and its derivatives could be used to develop precise analytical methods for drug development, environmental analysis, and biomarker research. resolvemass.ca

Probing Reaction Mechanisms: The deuterium labels on the aromatic ring allow scientists to track the fate of specific atoms during a chemical transformation. clearsynth.com This provides invaluable insights into reaction kinetics and pathways, helping to unravel complex mechanisms. thalesnano.com

Synthesis of Deuterated Pharmaceuticals: Selective deuteration of drug molecules can alter their metabolic stability and pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. nih.govresearchgate.net this compound could be a key intermediate in the synthesis of deuterated analogues of existing drugs or new chemical entities.

Application in Understanding Non-Biological Chemical Transformations and Material Science

The utility of deuterated compounds extends beyond biology and medicine into material science and fundamental chemical research. researchgate.net

Promising areas for future application include:

Advanced Materials: Deuterated polymers, where hydrogen is replaced by deuterium, exhibit altered physical and chemical properties, including enhanced thermal stability. resolvemass.ca These materials are valuable in applications such as neutron scattering and drug delivery systems. resolvemass.ca Fully deuterated aromatic compounds are frequently used in organic light-emitting diodes (OLEDs) to improve device efficiency and durability. tn-sanso.co.jpresearchgate.net

Studying Non-Biological Transformations: The kinetic isotope effect is a powerful tool for studying the mechanisms of a wide range of chemical reactions, not just biological ones. princeton.edu By comparing the reaction rates of 3-(4-Chlorophenyl)glutaric Anhydride with its d4-labeled counterpart, chemists can gain fundamental insights into bond-making and bond-breaking steps in various non-biological transformations.

Materials for Nuclear Fusion: Deuterium compounds were initially developed for energy and military applications, including nuclear fusion research. researchgate.net While not a direct application of this specific anhydride, the broader field of deuterated materials contributes to technologies like high-power lasers and cryogenic superconductivity. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)glutaric-d4 Anhydride, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves deuteration of the precursor (e.g., 3-(4-Chlorophenyl)glutaric acid) using deuterated reagents under anhydrous conditions. Characterization should include isotopic purity verification via mass spectrometry (MS) and structural confirmation via 1H^1H-NMR (to confirm deuterium substitution) and 13C^{13}C-NMR. High-performance liquid chromatography (HPLC) with UV detection can assess chemical purity. Cross-referencing spectral data with non-deuterated analogs is critical to confirm isotopic integrity .

Q. What experimental design principles should guide initial reactivity studies of this compound?

  • Methodological Answer : Use a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and assess their impact on outcomes. This design allows efficient exploration of interactions between variables. For example, a 2k^k factorial design (where k is the number of variables) can identify dominant factors influencing reaction yield or selectivity. Ensure replication of central points to evaluate reproducibility .

Q. What safety protocols are essential when handling deuterated anhydrides like this compound?

  • Methodological Answer : Follow general anhydride safety guidelines: use fume hoods for handling, wear acid-resistant gloves, and store in moisture-free environments. Deuterated compounds may require additional precautions due to isotopic exchange risks. Conduct a hazard assessment using Safety Data Sheets (SDS) of analogous non-deuterated compounds (e.g., 4-Chlorophthalic Anhydride) and adapt protocols for deuterium-specific stability testing .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the compound’s reactivity in catalytic systems?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies by comparing reaction rates between deuterated and non-deuterated analogs. Use density functional theory (DFT) simulations to model transition states and identify how deuterium substitution alters activation energies. For example, deuterium’s higher mass may slow proton/deuteron transfer steps in acid-catalyzed reactions. Validate computational predictions with experimental KIE measurements using GC-MS or in situ spectroscopy .

Q. How can contradictions in spectroscopic data between independent studies be resolved?

  • Methodological Answer : Apply a triangulation approach:

  • Cross-validate results using multiple techniques (e.g., X-ray crystallography for structural confirmation, IR for functional groups).
  • Replicate experiments under identical conditions to rule out methodological variability.
  • Review theoretical frameworks (e.g., solvent effects on NMR chemical shifts) to explain discrepancies. Reference studies integrating survey and trace data to highlight systemic biases in data collection .

Q. What computational strategies are effective for predicting the compound’s behavior in multiphase reactions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with quantum mechanical (QM) methods to model interfacial interactions in heterogeneous systems. Tools like COMSOL Multiphysics® can simulate mass transfer limitations in liquid-solid reactions. Machine learning (ML) algorithms trained on existing reaction datasets can optimize conditions (e.g., solvent selection, temperature gradients) for desired outcomes .

Q. How can this compound be integrated into studies of enzyme inhibition or metabolic pathway modulation?

  • Methodological Answer : Design competitive inhibition assays using deuterated vs. non-deuterated analogs to probe enzyme binding pockets. Isotopic labeling allows tracking via LC-MS or isotopic tracing in metabolic studies. For example, incubate the compound with target enzymes (e.g., dehydrogenases) and measure KiK_i values using Lineweaver-Burk plots. Compare deuterium’s impact on binding affinity and catalytic turnover .

Methodological Frameworks and Data Presentation

  • Theoretical Linkage : Anchor research questions to established frameworks (e.g., transition state theory for KIE studies) to ensure methodological rigor .
  • Data Tables : Include factorial design matrices, isotopic purity data (e.g., %D incorporation via MS), and kinetic parameters (e.g., kH/kDk_{H}/k_{D}) in publications.
  • Ethical and Reproducibility Standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles, especially when using AI/ML models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.